2,2,6-Trimethylheptane-3,5-dione 2,2,6-Trimethylheptane-3,5-dione
Brand Name: Vulcanchem
CAS No.: 7333-23-5
VCID: VC7997327
InChI: InChI=1S/C10H18O2/c1-7(2)8(11)6-9(12)10(3,4)5/h7H,6H2,1-5H3
SMILES: CC(C)C(=O)CC(=O)C(C)(C)C
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol

2,2,6-Trimethylheptane-3,5-dione

CAS No.: 7333-23-5

Cat. No.: VC7997327

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

2,2,6-Trimethylheptane-3,5-dione - 7333-23-5

Specification

CAS No. 7333-23-5
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
IUPAC Name 2,2,6-trimethylheptane-3,5-dione
Standard InChI InChI=1S/C10H18O2/c1-7(2)8(11)6-9(12)10(3,4)5/h7H,6H2,1-5H3
Standard InChI Key KLKRGCUPZROPPO-UHFFFAOYSA-N
SMILES CC(C)C(=O)CC(=O)C(C)(C)C
Canonical SMILES CC(C)C(=O)CC(=O)C(C)(C)C

Introduction

Chemical Identity and Structural Features

2,2,6-Trimethylheptane-3,5-dione, systematically named 3,5-heptanedione-2,2,6-trimethyl, belongs to the β-diketone family. Its IUPAC Standard InChIKey (KLKRGCUPZROPPO-UHFFFAOYSA-N\text{KLKRGCUPZROPPO-UHFFFAOYSA-N}) reflects a branched aliphatic backbone with two ketone groups at positions 3 and 5 . The molecule’s structure (Fig. 1) features three methyl groups at positions 2, 2, and 6, which sterically hinder the diketone moiety, influencing its reactivity and metal-binding behavior .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC10H18O2\text{C}_{10}\text{H}_{18}\text{O}_2
Molecular Weight170.25 g/mol
CAS Registry Number7333-23-5
LogP (Partition Coefficient)2.59
Physical StateViscous liquid

The β-diketone’s enolizable protons enable tautomerization, forming a conjugated enolate ideal for coordinating metal ions such as barium, as demonstrated in vapor deposition applications .

Synthesis and Manufacturing

The synthesis of 2,2,6-trimethylheptane-3,5-dione involves a Claisen condensation between pinacolone (3,3-dimethyl-2-butanone) and acetylacetone derivatives. A optimized protocol reported by Gordon et al. (1999) employs sodium hydride (NaH\text{NaH}) in tetrahydrofuran (THF) under reflux conditions :

  • Reaction Setup:

    • Pinacolone (79.7 mL, 535 mmol) is added dropwise to a suspension of NaH\text{NaH} (45.45 g, 589 mmol) in dry THF.

    • Ammonia gas is bubbled through the mixture to facilitate deprotonation and condensation.

  • Workup:

    • After 3 hours, the reaction is quenched with water, filtered through celite, and concentrated under reduced pressure.

    • Yield: 70% (49.0 g) of pure product .

Table 2: Synthetic Parameters

ParameterValue
Reaction Temperature74°C
SolventTetrahydrofuran (THF)
CatalystSodium Hydride (NaH\text{NaH})
Yield70%

This method avoids hazardous reagents, aligning with green chemistry principles. Scalability to industrial production remains feasible due to the simplicity of purification steps .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 150°C, with primary mass loss occurring between 150–250°C due to ligand fragmentation . The decomposition pathway involves β-hydrogen elimination, forming barium oxide (BaO\text{BaO}) and conjugated ketones (e.g., 1,1,5-trimethylheptane-2,4-dione) .

Solubility and Lipophilicity

The compound exhibits miscibility with polar aprotic solvents (e.g., THF, DMF) and moderate solubility in hydrocarbons (LogP=2.59\text{LogP} = 2.59) . This balance enables its use in both homogeneous catalysis and thin-film deposition .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

SIELC Technologies developed a reverse-phase HPLC method for analyzing 2,2,6-trimethylheptane-3,5-dione using a Newcrom R1 column :

Table 3: HPLC Parameters

ParameterValue
ColumnNewcrom R1 (4.6 × 150 mm)
Mobile PhaseAcetonitrile/Water/H3PO4\text{H}_3\text{PO}_4
Flow Rate1.0 mL/min
DetectionUV-Vis (254 nm)

This method achieves baseline separation within 15 minutes, enabling purity assessment and pharmacokinetic studies .

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (C5_5D5_5): δ 4.62 (s, 1H, enolic H), 1.49 (septet, 1H), 0.16 (s, 9H, CH3_3), 0.08 (d, 12H, CH3_3) .

  • Mass Spectrometry: Parent ion at m/zm/z 170.25 ([M+H]+\text{[M+H]}^+), with fragments at m/zm/z 153 (loss of OH) and 127 (diketone cleavage) .

Industrial and Research Applications

Metal-Organic Chemical Vapor Deposition (MOCVD)

The compound’s liquid state at room temperature and low vapor pressure (0.1 Torr at 25°C) make it ideal for depositing barium-containing thin films. Complexes with amines (e.g., triamyldiethylenetriamine) enhance volatility, enabling flash vaporization at 200°C .

Catalysis

As a chelating ligand, it stabilizes transition metals in oxidation reactions. For example, Cu(II) complexes catalyze aerobic oxidation of alcohols to ketones with >90% yield .

Stability and Decomposition Pathways

Kinetic studies indicate first-order decomposition kinetics (k=1.2×104s1k = 1.2 \times 10^{-4} \, \text{s}^{-1}) at 150°C. The mechanism proceeds via:

  • Enol tautomerization.

  • Six-membered transition state formation.

  • Release of BaO\text{BaO} and conjugated ketones .

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